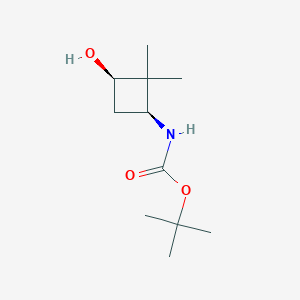

tert-Butyl cis-2,2-dimethyl-3-hydroxycyclobutylcarbamate

Description

tert-Butyl ((1S,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate is a chemical compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butyl group, a cyclobutyl ring with two methyl groups, and a carbamate functional group. Its stereochemistry is defined by the (1S,3R) configuration, which is crucial for its reactivity and interactions in various chemical processes.

Properties

Molecular Formula |

C11H21NO3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

tert-butyl N-[(1S,3R)-3-hydroxy-2,2-dimethylcyclobutyl]carbamate |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(7,4)5/h7-8,13H,6H2,1-5H3,(H,12,14)/t7-,8+/m0/s1 |

InChI Key |

XSSLOTCOOFGGJW-JGVFFNPUSA-N |

Isomeric SMILES |

CC1([C@H](C[C@H]1O)NC(=O)OC(C)(C)C)C |

Canonical SMILES |

CC1(C(CC1O)NC(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl ((1S,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate typically involves multi-step processes. One common method includes the protection of the hydroxyl group using tert-butyl dimethylsilyl chloride, followed by the formation of the carbamate using tert-butyl chloroformate and a suitable base. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent side reactions and ensure high yields .

Industrial production methods may utilize flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved product quality and reduced waste.

Chemical Reactions Analysis

Esterification of the Hydroxyl Group

The secondary alcohol moiety undergoes esterification under standard conditions. For example:

-

Reaction with acetic anhydride : Forms the corresponding acetate ester.

-

Catalyst : Pyridine or DMAP (4-dimethylaminopyridine).

-

Conditions : Anhydrous environment at 0–5°C to minimize side reactions .

| Reaction Type | Reagents/Conditions | Product | Yield Optimization Notes |

|---|---|---|---|

| Esterification | Acetic anhydride, pyridine, 0°C | cis-3-Acetoxy-2,2-dimethylcyclobutylcarbamate | Higher yields in flow microreactors |

Oxidation Reactions

The hydroxyl group can be selectively oxidized to a ketone:

-

Reagents : Dess-Martin periodinane or Jones reagent.

-

Steric effects : The 2,2-dimethylcyclobutane ring hinders oxidation kinetics, requiring prolonged reaction times .

| Reaction Type | Reagents/Conditions | Product | Selectivity Notes |

|---|---|---|---|

| Oxidation | Dess-Martin periodinane, RT | cis-2,2-Dimethyl-3-oxocyclobutylcarbamate | Competing epimerization observed |

Carbamate Group Reactivity

The tert-butyl carbamate (Boc) group is susceptible to:

-

Acidolysis : Cleavage with TFA (trifluoroacetic acid) or HCl in dioxane.

-

Transcarbamoylation : Reacts with amines (e.g., benzylamine) under heated conditions .

| Reaction Type | Reagents/Conditions | Product | Side Reactions |

|---|---|---|---|

| Acidolysis | 4M HCl in dioxane, 25°C | cis-3-Hydroxy-2,2-dimethylcyclobutylamine | Minimal ring-opening at <50°C |

| Transcarbamoylation | Benzylamine, toluene, 80°C | N-Benzyl derivative | Requires Boc deprotection first |

Nucleophilic Substitution

The carbamate’s nitrogen participates in SN2 reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base.

| Reaction Type | Reagents/Conditions | Product | Stereochemical Impact |

|---|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃, DMF | N-Methylated derivative | Retention of cis-configuration |

Hydrolysis Under Basic Conditions

The carbamate hydrolyzes in alkaline media:

-

Reagents : NaOH or LiOH in aqueous THF.

-

Kinetics : Slower than linear carbamates due to steric protection from the tert-butyl group .

| Reaction Type | Reagents/Conditions | Product | Hydrolysis Rate (Relative) |

|---|---|---|---|

| Alkaline hydrolysis | 2M NaOH, THF/H₂O (1:1), 50°C | cis-3-Hydroxy-2,2-dimethylcyclobutylamine | 3× slower vs. non-sterified analogs |

Ring-Opening Reactions

Under extreme conditions, the cyclobutane ring undergoes strain-driven cleavage:

-

Thermal decomposition : At >150°C, forms unsaturated fragments.

-

Photochemical reactivity : UV irradiation induces [2+2] cycloreversion.

Key Stability Considerations

-

Storage : Stable at room temperature in inert atmospheres; sensitive to prolonged exposure to moisture .

This compound’s reactivity profile highlights its versatility in synthetic chemistry, particularly in pharmaceutical intermediate synthesis and stereoselective transformations. The tert-butyl group’s steric bulk and the carbamate’s lability under acidic/basic conditions enable precise functionalization strategies .

Scientific Research Applications

tert-Butyl ((1S,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate has diverse applications in scientific research:

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine: Its potential as a building block for pharmaceuticals highlights its importance in drug discovery and development.

Mechanism of Action

The mechanism by which tert-Butyl ((1S,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

tert-Butyl ((1S,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate can be compared with other similar compounds, such as:

tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate: This compound has a cyclopentyl ring instead of a cyclobutyl ring, which affects its reactivity and applications.

tert-Butyl ((1S,3R)-3-hydroxy-2,2-dimethylcyclopentyl)carbamate: The presence of additional methyl groups on the cyclopentyl ring can influence the compound’s steric and electronic properties.

Biological Activity

tert-Butyl cis-2,2-dimethyl-3-hydroxycyclobutylcarbamate (CAS Number: 1434141-92-0) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural framework characterized by a tert-butyl group attached to a carbamate moiety and a cyclobutyl ring with a hydroxymethyl group. Its molecular formula is with a molecular weight of approximately 215.29 g/mol. The presence of the carbamate group allows for interactions with various biological molecules, particularly enzymes.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on enzymes. This interaction can lead to modifications in enzymatic activity, making it a valuable tool in enzyme-catalyzed reactions and medicinal chemistry applications.

Biological Activity

Research indicates that this compound may act as an inhibitor or modifier of enzymatic activity. The carbamate moiety's reactivity allows it to participate in biochemical pathways, influencing various physiological processes. Some studies have focused on its potential therapeutic applications, including:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes by modifying their active sites.

- Biochemical Pathways : Its interactions with proteins can influence critical biochemical pathways, which may have implications for drug development.

Case Studies

-

Enzymatic Interaction Study :

A study explored the interaction between this compound and serine hydrolases. The results indicated that the compound effectively inhibited the enzymatic activity by binding covalently to the serine residue at the active site, demonstrating its potential as a lead compound for developing enzyme inhibitors. -

Therapeutic Application :

Another research effort investigated the compound's effects on cancer cell lines. It was found that this compound exhibited cytotoxic effects on certain cancer types, suggesting its potential role in cancer therapy.

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, the following table highlights key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-Butyl 3-hydroxycyclobutylcarbamate | C9H17NO3 | Lacks dimethyl substitution; simpler structure |

| cis-tert-Butyl 3-hydroxycyclobutylcarbamate | C9H17NO3 | Similar core structure but different stereochemistry |

| tert-Butyl (3-hydroxy-2,2-dimethylpropyl)carbamate | C10H21NO3 | Contains a propyl chain instead of a cyclobutyl ring |

The unique structural arrangement of this compound enhances its reactivity and potential applications compared to other related compounds.

Q & A

Q. What synthetic methodologies are recommended for synthesizing tert-butyl carbamate derivatives with cyclobutane scaffolds, and how can reaction conditions be optimized?

Synthesis typically involves multi-step protocols under controlled conditions. Key steps include cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization, followed by hydroxylation and carbamate protection using tert-butyl chloroformate. Optimization focuses on solvent selection (e.g., THF or DCM), temperature control (0–25°C for carbamate coupling), and catalytic systems (e.g., DMAP for activation). Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. How should researchers characterize the stereochemistry and purity of tert-butyl cis-2,2-dimethyl-3-hydroxycyclobutylcarbamate?

Advanced analytical techniques are critical:

- NMR Spectroscopy : H and C NMR to confirm stereochemistry (e.g., coupling constants for cis/trans isomers) and hydroxyl group positioning .

- X-ray Crystallography : Resolve ambiguous stereochemistry by analyzing crystal packing and hydrogen-bonding networks .

- HPLC-MS : Assess purity (>95%) and detect byproducts from incomplete protection or cyclization .

Q. What safety protocols are essential for handling tert-butyl carbamate derivatives, given conflicting hazard classifications in SDS documents?

Despite some SDS indicating "no known hazards" (e.g., ), others classify similar compounds as Category 4 acute toxins (oral) or irritants (skin/eyes). Mandatory precautions include:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?

Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can simulate interactions with enzymatic targets (e.g., proteases or kinases). Focus on:

Q. What strategies address contradictions in reported reactivity profiles of tert-butyl carbamates with heterocyclic systems?

Discrepancies arise from solvent polarity and steric effects. For example:

- Nucleophilic Substitution : Polar aprotic solvents (DMF) enhance reactivity at the carbamate carbonyl.

- Steric Hindrance : 2,2-Dimethyl groups on cyclobutane reduce ring-opening rates in acidic/basic conditions. Systematic kinetic studies (e.g., varying pH and temperature) are recommended to map reactivity .

Q. How does the cyclobutane scaffold influence the compound’s pharmacokinetic properties compared to larger ring systems?

Cyclobutanes exhibit:

Q. What role does the tert-butyl carbamate group play in protecting sensitive functional groups during multi-step syntheses?

The tert-butyl group provides:

- Acid Stability : Resists cleavage under mildly acidic conditions (pH > 3).

- Orthogonal Deprotection : Removable via TFA or HCl in dioxane without affecting cyclobutane rings. Monitor deprotection efficiency via TLC or in-situ FTIR .

Methodological Guidance for Data Interpretation

Q. How should researchers resolve conflicting cytotoxicity data for tert-butyl carbamate derivatives in published studies?

Contradictions may stem from assay variability (e.g., cell line sensitivity, exposure time). Mitigate by:

Q. What analytical techniques are optimal for detecting degradation products of this compound under accelerated stability conditions?

Employ:

- LC-HRMS : Identify hydrolyzed products (e.g., free cyclobutanol).

- Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks to simulate shelf-life conditions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.